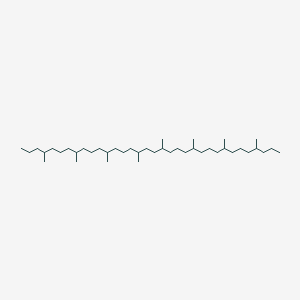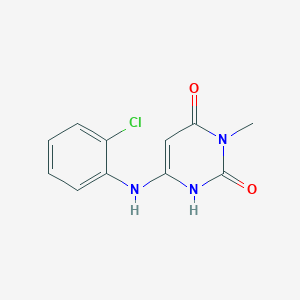
Heptadeca-1,4,7,10,13,16-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptadeca-1,4,7,10,13,16-hexaene typically involves the cyclization of linear precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the macrocyclic ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Heptadeca-1,4,7,10,13,16-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Heptadeca-1,4,7,10,13,16-hexaene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex macrocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a molecular probe for studying biological systems and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of heptadeca-1,4,7,10,13,16-hexaene involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its polyene structure allows it to interact with biological membranes and proteins, potentially disrupting their function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Heptadeca-1,4,7,10,13,16-hexaene can be compared with other similar macrocyclic compounds, such as:
1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane: Known for its ability to form stable complexes with metal ions.
1,4,7,10,13,16-Hexaoxacyclooctadecane: Used as a phase-transfer catalyst and in the synthesis of various organic compounds.
1,4,7,10,13,16-Hexathiacyclooctadecane: Known for its sulfur-containing macrocyclic structure and applications in coordination chemistry.
This compound stands out due to its unique polyene structure, which imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
Propiedades
Número CAS |
104932-56-1 |
|---|---|
Fórmula molecular |
C17H24 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
heptadeca-1,4,7,10,13,16-hexaene |
InChI |
InChI=1S/C17H24/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-4,7-10,13-16H,1-2,5-6,11-12,17H2 |
Clave InChI |
IKYLKLWAKBKAEN-UHFFFAOYSA-N |
SMILES canónico |
C=CCC=CCC=CCC=CCC=CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


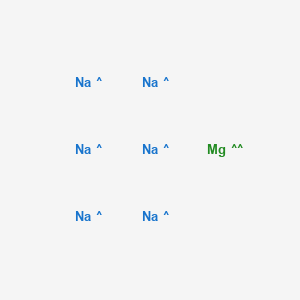
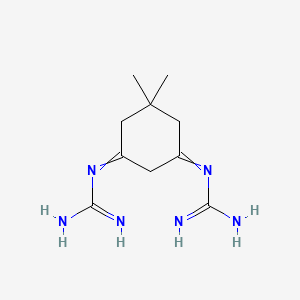

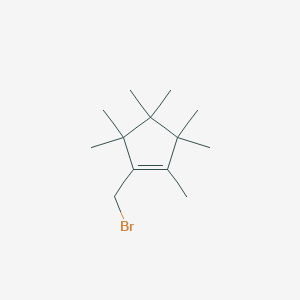
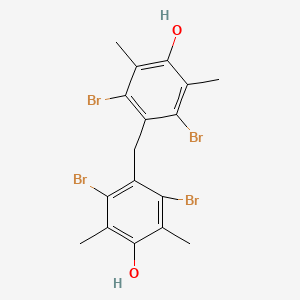

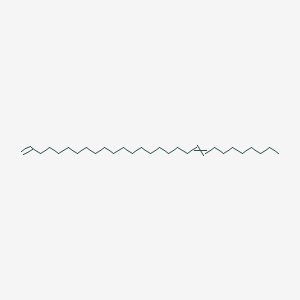
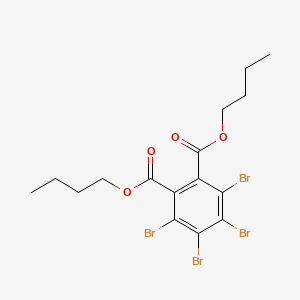
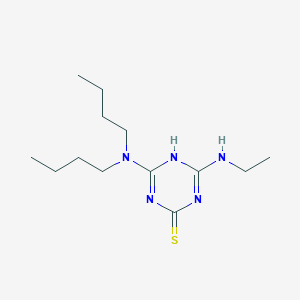
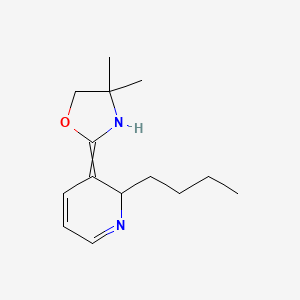
![3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B14319570.png)

